Iodocyclobutane

Catalog No.
S1912207
CAS No.
38557-29-8
M.F
C4H7I
M. Wt
182 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodocyclobutane

CAS Number

38557-29-8

Product Name

Iodocyclobutane

IUPAC Name

iodocyclobutane

Molecular Formula

C4H7I

Molecular Weight

182 g/mol

InChI

InChI=1S/C4H7I/c5-4-2-1-3-4/h4H,1-3H2

InChI Key

DXVOSTCYXXRQEW-UHFFFAOYSA-N

SMILES

C1CC(C1)I

Canonical SMILES

C1CC(C1)I

Cyclobutane-containing compounds, including Iodocyclobutane, are used in various fields of scientific research, particularly in the synthesis of complex natural products .

The methods of application or experimental procedures often involve new strategies for the construction of cyclobutane rings . These strategies have greatly emerged during the last decade . The synthesis often focuses on disconnection tactics employed to forge the four-membered rings .

The outcomes of these methods have led to the successful synthesis of cyclobutane-containing natural products . These products have unique structures and potent biological activities, making them extremely attractive targets for total synthesis .

Iodocyclobutane is a four-membered cyclic compound with the molecular formula C4H7IC_4H_7I. It features an iodine atom bonded to a cyclobutane ring, which is characterized by its unique structural properties and reactivity. The compound is notable for its potential applications in organic synthesis, particularly in substitution reactions due to the presence of the iodine atom, which can act as a leaving group in various chemical transformations .

  • Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles, making iodocyclobutane a useful intermediate in organic synthesis.
  • Elimination Reactions: Under certain conditions, iodocyclobutane may also participate in elimination reactions, leading to the formation of alkenes.
  • Radical Reactions: The compound can engage in radical reactions, particularly when subjected to heat or light, which can lead to the formation of more complex structures .

Example Reactions

  • Nucleophilic Substitution:
    Iodocyclobutane+NuCyclobutane derivative+I\text{Iodocyclobutane}+\text{Nu}\rightarrow \text{Cyclobutane derivative}+\text{I}^-
  • Elimination Reaction:
    IodocyclobutaneCycloalkene+HI\text{Iodocyclobutane}\rightarrow \text{Cycloalkene}+\text{HI}

Iodocyclobutane can be synthesized through various methods:

  • Direct Halogenation: Cyclobutane can be treated with iodine under suitable conditions to introduce the iodine atom.
  • Substitution Reactions: Starting from bromo- or chloro-cyclobutane, iodocyclobutane can be prepared via nucleophilic substitution using iodide ions.
  • Radical Cyclization: Utilizing radical initiators, cyclization reactions can lead to the formation of iodocyclobutane from suitable precursors .

Example Synthesis

  • From Bromo-Cyclobutane:
    Bromo cyclobutane+KIIodocyclobutane+KBr\text{Bromo cyclobutane}+\text{KI}\rightarrow \text{Iodocyclobutane}+\text{KBr}

Iodocyclobutane finds applications primarily in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing more complex organic molecules. Additionally, it serves as a reagent in various synthetic pathways, including those aimed at producing pharmaceuticals and agrochemicals .

Studies on the interactions of iodocyclobutane with other chemical species highlight its reactivity profile. It has been shown to interact with nucleophiles effectively, facilitating the formation of diverse organic compounds. The nature of these interactions is crucial for understanding its role as a synthetic intermediate and its potential biological implications .

Several compounds share structural similarities with iodocyclobutane. Below is a comparison highlighting their unique features:

CompoundMolecular FormulaKey Features
IodocyclobutaneC4H7IC_4H_7ICyclic structure; iodine as leaving group
1,3-DiiodocyclobutaneC4H6I2C_4H_6I_2Contains two iodine atoms; higher reactivity
1-BromocyclobutaneC4H7BrC_4H_7BrBromine instead of iodine; different reactivity
1-ChlorocyclobutaneC4H7ClC_4H_7ClChlorine as leaving group; less reactive than iodine

Uniqueness of Iodocyclobutane

Iodocyclobutane's uniqueness lies in its balance of stability and reactivity due to the presence of the iodine atom. This feature allows it to serve as an effective intermediate in various synthetic processes while also potentially offering unique biological activities not seen in its brominated or chlorinated counterparts.

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Iodocyclobutane

Dates

Last modified: 08-16-2023

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